molecular formula C10H12O2 B1594194 1-(2-Methoxyphenyl)propan-1-one CAS No. 5561-92-2

1-(2-Methoxyphenyl)propan-1-one

Cat. No. B1594194
CAS RN: 5561-92-2
M. Wt: 164.2 g/mol
InChI Key: LEAJWPFHMHVEKV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propan-1-one is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(2-Methoxyphenyl)propan-1-one is 1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)propan-1-one is a liquid at room temperature . It has a molecular weight of 164.2 and a molecular formula of C10H12O2 .

Scientific Research Applications

Intermediate for Insect Repellents

1-(2-Methoxyphenyl)propan-1-one is used as an intermediate in the synthesis of insect repellents. Its chemical structure allows for the production of compounds that can deter insects, contributing to the development of safer and more effective repellent products .

Fragrance Production

This compound also serves as a key ingredient in the fragrance industry. It is utilized to create aromatic compounds that are integral to the formulation of various perfumes and scented products .

Solvent Effects on Reaction Rates

Researchers have employed 1-(2-Methoxyphenyl)propan-1-one benzoate as a model compound to study the influence of different solvents on reaction rates. This research is crucial for understanding how solvents can alter the speed of chemical reactions, which is vital for optimizing industrial processes .

Electrophilic Aromatic Substitution Reactions

The compound is involved in electrophilic aromatic substitution reactions, where a hydrogen atom in the aromatic ring is replaced by an electron-deficient species. This reactivity is exploited in the synthesis of a wide range of chemical compounds .

Synthesis of Diverse Compounds

Due to its unique reactivity, 1-(2-Methoxyphenyl)propan-1-one benzoate is used in the synthesis of diverse compounds. This versatility makes it a valuable compound in medicinal chemistry and materials science .

Spectroscopy Research

It has been used in spectroscopy research, particularly Raman spectroscopy, to understand the vibrational modes of compounds. This information is essential for characterizing chemical structures and understanding their properties .

Model Compound for Educational Purposes

In academic settings, 1-(2-Methoxyphenyl)propan-1-one can be used as a model compound to teach students about various chemical reactions and techniques due to its straightforward structure and reactivity .

Chemical Synthesis Research

Finally, this compound is a subject of ongoing research in chemical synthesis. Scientists are exploring new ways to utilize its structure and reactivity to create novel compounds with potential applications in various fields .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAJWPFHMHVEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970948
Record name 1-(2-Methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)propan-1-one

CAS RN

5561-92-2
Record name 5561-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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